2-Chloro-3,3-dimethylbutan-1-amine;hydrochloride
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Overview
Description
2-Chloro-3,3-dimethylbutan-1-amine;hydrochloride is an organic compound with the molecular formula C6H14ClN It is a derivative of butanamine, where the hydrogen atom at the second position is replaced by a chlorine atom, and the compound is further converted into its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3-dimethylbutan-1-amine;hydrochloride typically involves the chlorination of 3,3-dimethylbutan-1-amine. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The reaction can be represented as follows:
3,3-dimethylbutan-1-amine+Cl2→2-Chloro-3,3-dimethylbutan-1-amine
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt:
2-Chloro-3,3-dimethylbutan-1-amine+HCl→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, purification, and conversion to the hydrochloride salt. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,3-dimethylbutan-1-amine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under appropriate conditions.
Acid-Base Reactions: The hydrochloride salt can participate in acid-base reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with hydroxide ions would yield 3,3-dimethylbutan-1-ol.
Oxidation Reactions: Oxidation of the amine group can lead to the formation of corresponding nitroso or nitro compounds.
Reduction Reactions: Reduction can yield primary or secondary amines depending on the conditions.
Scientific Research Applications
2-Chloro-3,3-dimethylbutan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3,3-dimethylbutan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutan-1-amine: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloro-3-methylbutan-1-amine: Similar structure but with a different substitution pattern, leading to distinct chemical properties.
2-Chloro-3,3-dimethylbutan-2-amine:
Uniqueness
2-Chloro-3,3-dimethylbutan-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61685-19-6 |
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Molecular Formula |
C6H15Cl2N |
Molecular Weight |
172.09 g/mol |
IUPAC Name |
2-chloro-3,3-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H14ClN.ClH/c1-6(2,3)5(7)4-8;/h5H,4,8H2,1-3H3;1H |
InChI Key |
ODQXHCJLFMMHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CN)Cl.Cl |
Origin of Product |
United States |
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